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Introduction

TDI-011536 is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2
(Lats1/2), the terminal kinases in the Hippo signaling pathway.[1] This pathway acts as a crucial
brake on cell proliferation and organ growth.[2] By inhibiting Lats kinases, TDI-011536 prevents
the phosphorylation of the transcriptional co-activators Yes-associated protein (YAP) and
Transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] This leads to their accumulation
in the nucleus, where they promote the expression of genes involved in cell cycle progression
and proliferation.[3][4] In the context of retinal research, TDI-011536 has emerged as a
promising small molecule for stimulating the proliferation of Miller glia, a cell type with
regenerative potential in the mammalian retina.[5][6] This document provides detailed protocols
for determining the optimal concentration of TDI-011536 for use in human retinal organoids,
along with methods for assessing its effects on the Hippo signaling pathway and cellular
proliferation.

Mechanism of Action: Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is
active ("Hippo ON"), a cascade of phosphorylation events, culminating in the activation of

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b10831577?utm_src=pdf-interest
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35867764/
https://en.wikipedia.org/wiki/Hippo_signaling_pathway
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5042386/
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9282237/
https://www.researchgate.net/figure/Comparison-between-different-retinal-organoid-culture-protocols-followed-by-Zhong-et-al_fig6_356965516
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Lats1/2 kinases, leads to the phosphorylation of YAP and TAZ.[3][7] Phosphorylated YAP/TAZ
are retained in the cytoplasm and targeted for degradation.[3][7] Conversely, when the pathway
is inactive ("Hippo OFF"), unphosphorylated YAP and TAZ translocate to the nucleus, bind to
TEAD transcription factors, and drive the expression of pro-proliferative genes.[3][7] TDI-
011536 effectively turns the Hippo pathway "OFF" by directly inhibiting Lats1/2.[1]
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Figure 1: Simplified diagram of the Hippo signaling pathway and the mechanism of action of
TDI-011536.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of TDI-

011536 on human retinal organoids.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4167640/
https://www.researchgate.net/figure/Hippo-signaling-pathway-Schematic-diagram-for-the-core-components-and-signal_fig1_265054988
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167640/
https://www.researchgate.net/figure/Hippo-signaling-pathway-Schematic-diagram-for-the-core-components-and-signal_fig1_265054988
https://pmc.ncbi.nlm.nih.gov/articles/PMC4167640/
https://www.researchgate.net/figure/Hippo-signaling-pathway-Schematic-diagram-for-the-core-components-and-signal_fig1_265054988
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35867764/
https://www.benchchem.com/product/b10831577?utm_src=pdf-body-img
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter Concentration Duration Effect Reference
~80% reduction
in the ratio of
Yap
) 3 uM 24 hours phosphorylated [51[8]
Phosphorylation
Yap (pYap) to
total Yap (tYap)
~10-fold increase
Miller Glia in EdU and Sox9
3 uM 5 days [6]119]

Proliferation

double-positive

cells

Table 1: Effective Concentrations of TDI-011536 in Human Retinal Organoids.

Endpoint TDI-011536
Assay Control Fold Change Reference
Measured (3 M)
pYap/tYap Normalized to ~5-fold
Western Blot } ~0.2 [51[8]
Ratio 1 decrease
% o
Immunofluore ) Significant ~10-fold
EdU+/Sox9+ Baseline ) [6][9]
scence Cell Increase increase
ells

Table 2: Quantitative Effects of TDI-011536 Treatment.

Experimental Protocols

The following protocols provide a detailed methodology for treating human retinal organoids

with TDI-011536 and assessing the downstream effects.
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Figure 2: Experimental workflow for TDI-011536 treatment and analysis in retinal organoids.
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Protocol 1: Treatment of Human Retinal Organoids with
TDI-011536

1.1. Materials:

o Mature human retinal organoids (cultured for at least 150 days to ensure the presence of
Midller glia).

o Retinal organoid culture medium (e.g., DMEM/F12 supplemented with B27, N2, non-
essential amino acids, and penicillin-streptomycin). Some protocols may include 10% Fetal
Bovine Serum (FBS) and Taurine for long-term culture.[6][10]

e TDI-011536 (stock solution in DMSO).
e Vehicle control (DMSO).

o Low-adhesion culture plates.

1.2. Procedure:

o Culture mature human retinal organoids in low-adhesion plates with appropriate retinal
organoid culture medium. Media should be changed every 2-3 days.

e Prepare working solutions of TDI-011536 in pre-warmed culture medium. A final
concentration of 3 uM is recommended based on published data. Prepare a vehicle control
with an equivalent concentration of DMSO.

o Carefully replace the medium in the organoid cultures with the medium containing TDI-
011536 or the vehicle control.

 Incubate the organoids at 37°C and 5% CO2 for the desired duration:
o For Yap phosphorylation analysis: 24 hours.

o For Muller glia proliferation analysis: 5 days. For this longer incubation, perform a half-
media change every 2 days with fresh medium containing TDI-011536 or vehicle.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.researchgate.net/figure/Comparison-between-different-retinal-organoid-culture-protocols-followed-by-Zhong-et-al_fig6_356965516
https://www.researchgate.net/publication/354760853_Generation_and_Staging_of_Human_Retinal_Organoids_Based_on_Self-Formed_Ectodermal_Autonomous_Multi-Zone_System
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/product/b10831577?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol 2: Western Blot Analysis of Yap
Phosphorylation

2.1. Materials:

o TDI-011536 treated and control retinal organoids (5 organoids per sample are
recommended).[5]

o RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
o BCA protein assay Kkit.
e Laemmli sample buffer.
o SDS-PAGE gels.
» PVDF membrane.
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
e Primary antibodies:
o Rabbit anti-phospho-YAP (Serl127) antibody.
o Mouse or rabbit anti-YAP antibody.
o Mouse or rabbit anti-B-actin antibody (loading control).
 HRP-conjugated secondary antibodies.
o ECL Western blotting substrate.
2.2. Procedure:
e Harvest retinal organoids and wash with ice-cold PBS.
» Lyse the organoids in RIPA buffer on ice.

o Centrifuge the lysate to pellet cellular debris and collect the supernatant.
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Determine the protein concentration using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
Wash the membrane with TBST.

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room
temperature.

Wash the membrane again with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

Quantify the band intensities and calculate the ratio of pYap to tYap, normalizing to the
loading control.

Protocol 3: Immunofluorescence Analysis of Miller Glia
Proliferation

3.1. Materials:

TDI-011536 treated and control retinal organoids.
5-ethynyl-2'-deoxyuridine (EdU) labeling reagent.
4% Paraformaldehyde (PFA) in PBS for fixation.

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
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Blocking buffer (e.g., 5% normal donkey serum in PBST).
Primary antibodies:

o Goat or rabbit anti-Sox9 antibody (Muller glia marker).
Click-iIT™ EdU Alexa Fluor™ imaging Kkit.

Alexa Fluor-conjugated secondary antibodies.

DAPI for nuclear counterstaining.

Mounting medium.

3.2. Procedure:

During the last 24 hours of the 5-day TDI-011536 treatment, add EdU to the culture medium
at a final concentration of 10 uM.

Harvest the retinal organoids and fix in 4% PFA.

For whole-mount staining, proceed with permeabilization. For cryosections, cryoprotect the
organoids in sucrose solutions before embedding and sectioning.

Permeabilize the organoids or sections with permeabilization buffer.

Perform the Click-iT™ reaction to detect EdU according to the manufacturer's protocol.
Block with blocking buffer for at least 1 hour.

Incubate with the primary antibody against Sox9 overnight at 4°C.

Wash with PBST.

Incubate with the appropriate Alexa Fluor-conjugated secondary antibody for 2 hours at room
temperature.

Wash with PBST.
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o Counterstain with DAPI.
e Mount the organoids or sections and image using a confocal microscope.

e Quantify the number of EAU and Sox9 double-positive cells relative to the total number of
DAPI-positive cells or Sox9-positive cells.

Conclusion

TDI-011536 is a valuable tool for inducing proliferation in human retinal organoids, offering a
potential avenue for studying retinal regeneration. The optimal concentration for observing
significant biological effects, such as the inhibition of Yap phosphorylation and the proliferation
of Muller glia, is approximately 3 uM. The provided protocols offer a comprehensive guide for
researchers to utilize TDI-011536 effectively and analyze its impact on retinal organoid biology.
These methodologies can be adapted for various research applications, including drug
screening and disease modeling, ultimately contributing to the development of novel therapies
for retinal degenerative diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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